molecular formula C15H15BrO B7873983 (4-Bromophenyl)(3,5-dimethylphenyl)methanol

(4-Bromophenyl)(3,5-dimethylphenyl)methanol

Cat. No.: B7873983
M. Wt: 291.18 g/mol
InChI Key: LGRGJTKMUKMLOR-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(3,5-dimethylphenyl)methanol is an organic compound that belongs to the class of aromatic alcohols It features a bromine atom attached to a phenyl ring and two methyl groups attached to another phenyl ring, with a hydroxyl group (-OH) connected to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(3,5-dimethylphenyl)methanol typically involves the reaction of 4-bromobenzaldehyde with 3,5-dimethylphenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds through the formation of a Grignard intermediate, which then undergoes nucleophilic addition to the carbonyl group of the aldehyde, followed by hydrolysis to yield the desired alcohol.

Reaction Conditions:

  • Solvent: Anhydrous ether
  • Temperature: Room temperature
  • Reagents: 4-bromobenzaldehyde, 3,5-dimethylphenylmagnesium bromide
  • Workup: Hydrolysis with dilute acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(3,5-dimethylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding the corresponding phenylmethanol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) in anhydrous conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as sodium iodide (NaI) in acetone for halogen exchange or organolithium reagents for more complex substitutions.

Major Products

    Oxidation: (4-Bromophenyl)(3,5-dimethylphenyl)ketone

    Reduction: (3,5-Dimethylphenyl)(phenyl)methanol

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

(4-Bromophenyl)(3,5-dimethylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(3,5-dimethylphenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)(3,5-dimethylphenyl)methanol
  • (4-Fluorophenyl)(3,5-dimethylphenyl)methanol
  • (4-Methylphenyl)(3,5-dimethylphenyl)methanol

Uniqueness

(4-Bromophenyl)(3,5-dimethylphenyl)methanol is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogenated analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

(4-bromophenyl)-(3,5-dimethylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-10-7-11(2)9-13(8-10)15(17)12-3-5-14(16)6-4-12/h3-9,15,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRGJTKMUKMLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C2=CC=C(C=C2)Br)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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